molecular formula C19H20ClN3O3S B2653519 1-(benzenesulfonyl)-N'-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide CAS No. 478030-62-5

1-(benzenesulfonyl)-N'-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide

Cat. No.: B2653519
CAS No.: 478030-62-5
M. Wt: 405.9
InChI Key: DQXNDMAIVMGTBU-KGENOOAVSA-N
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Description

This compound features a piperidine ring substituted at the 1-position with a benzenesulfonyl group and at the 4-position with a carbohydrazide linkage. The carbohydrazide moiety is further functionalized with a (1E)-(4-chlorophenyl)methylidene Schiff base. This structure combines sulfonamide, piperidine, and hydrazide pharmacophores, which are associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties .

Properties

IUPAC Name

1-(benzenesulfonyl)-N-[(E)-(4-chlorophenyl)methylideneamino]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c20-17-8-6-15(7-9-17)14-21-22-19(24)16-10-12-23(13-11-16)27(25,26)18-4-2-1-3-5-18/h1-9,14,16H,10-13H2,(H,22,24)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXNDMAIVMGTBU-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN=CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N/N=C/C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-N’-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide typically involves multiple steps. One common method starts with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using phosphorus pentachloride or phosphorus oxychloride . This intermediate is then reacted with piperidine-4-carbohydrazide under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-N’-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the chlorophenylmethylidene moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a benzenesulfonyl group and a 4-chlorophenyl moiety. Its structural formula can be represented as follows:C17H18ClN3O2S\text{C}_{17}\text{H}_{18}\text{ClN}_{3}\text{O}_{2}\text{S}This structure contributes to its unique interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. The sulfonamide group is known to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways. For instance, research has shown that similar piperidine derivatives can induce apoptosis in cancer cells through the modulation of the p53 pathway and other apoptotic markers .

Antimicrobial Properties

Compounds with sulfonamide functionalities have also been explored for their antimicrobial effects. They can act against various bacterial strains by inhibiting folate synthesis, crucial for bacterial growth. The 4-chlorophenyl group may enhance this activity by improving the lipophilicity of the compound, allowing better cell membrane penetration .

Neuropharmacological Effects

Research into piperidine derivatives has revealed potential neuroprotective effects. These compounds may interact with neurotransmitter systems, particularly those involving dopamine and serotonin, which are vital in treating neurodegenerative diseases such as Parkinson's and Alzheimer's . The specific interactions of 1-(benzenesulfonyl)-N'-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide with these systems warrant further investigation.

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Derivative : The initial step involves synthesizing the piperidine core through cyclization reactions.
  • Sulfonation : The introduction of the benzenesulfonyl group is achieved through electrophilic aromatic substitution.
  • Methylidene Formation : The reaction with 4-chlorobenzaldehyde leads to the formation of the methylidene linkage, which is crucial for biological activity.
  • Carbohydrazide Formation : Finally, coupling with hydrazine derivatives yields the final product.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • A study published in Molecular Pharmacology highlighted how structurally similar piperidine compounds demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting that modifications to the piperidine structure can lead to enhanced therapeutic efficacy .
  • Another research article focused on the antimicrobial properties of sulfonamide derivatives, confirming their effectiveness against resistant bacterial strains, which could be extrapolated to suggest similar potential for this compound .

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N’-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of succinate dehydrogenase (SDH) by binding to its active site . This interaction disrupts the enzyme’s function, leading to the inhibition of cellular respiration in target organisms. The compound’s ability to form multiple noncovalent interactions with residues like SER39, ARG43, and GLY46 enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Piperidine vs. Pyridine Derivatives
  • The pyridine analog crystallizes as a hydrate, forming hydrogen bonds (N—H⋯O) that enhance solubility compared to the piperidine-based compound .
  • Impact : Piperidine derivatives generally exhibit improved bioavailability due to their saturated ring system, which enhances membrane permeability .
Piperidine Substitutions
  • However, this modification may reduce aqueous solubility .
  • 1-Benzylpiperidine-4-Carbohydrazide ():
    Introducing a benzyl group at the piperidine nitrogen increases steric bulk, which could hinder interactions with flat binding pockets in enzymes or receptors .

Substituent Variations on the Aromatic Rings

Chlorophenyl vs. Biphenyl Groups
  • 2-(4-Benzyl-1-Piperazinyl)-N′-[(1E)-1-(4-Biphenylyl)Ethylidene]Acetohydrazide ():
    Replacing the 4-chlorophenyl group with a biphenyl moiety extends π-π stacking interactions, improving binding to aromatic-rich targets like kinase enzymes. However, the larger biphenyl group may increase metabolic instability .
Electron-Withdrawing vs. Electron-Donating Groups
  • 4-Chloro vs. 3-Ethoxy-4-Hydroxyphenyl (): The 4-chlorophenyl group in the target compound provides electron-withdrawing effects, stabilizing the Schiff base.

Hydrazide and Sulfonamide Modifications

Sulfonamide Linkers
  • (E)-4-Methyl-N'-(2-Oxo-1-Phenyl-2-(Piperidin-1-Yl)Ethylidene)Benzenesulfonohydrazide (): Replacing the benzenesulfonyl group with a 4-methylbenzenesulfonyl group (as in ) alters steric and electronic profiles, affecting enzyme inhibition. The methyl group may reduce binding to sulfonamide-sensitive targets like carbonic anhydrase .
Hydrazide Conformations
  • N′-(4-Chlorobenzoyl)-1-(4-Methylphenyl)Sulfonylpiperidine-4-Carbohydrazide ():
    The carbonyl group in the carbohydrazide linkage adopts a planar conformation, facilitating hydrogen bonding with proteases or peptidases. Deviations from this planarity in analogs (e.g., twisted meta-nitro groups in ) reduce binding efficiency .

Crystallographic and Stability Comparisons

  • Crystal Packing : The target compound’s asymmetric unit contains two independent molecules linked via N—H⋯N hydrogen bonds (similar to ), promoting stable crystal lattice formation. In contrast, analogs with disordered atoms (e.g., ) exhibit lower melting points .
  • Stability : The 4-chlorophenyl group enhances oxidative stability compared to unsubstituted phenyl analogs, as seen in ’s hydrazine derivatives .

Biological Activity

1-(benzenesulfonyl)-N'-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Formula : C16H17ClN4O2S
  • Molecular Weight : 362.85 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

  • Acetylcholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This inhibition can enhance cholinergic transmission, which is beneficial in treating cognitive deficits associated with Alzheimer's disease .
  • Chemokine Receptor Antagonism : Compounds with similar structures have demonstrated antagonistic effects on chemokine receptors, specifically CCR3, which is involved in inflammatory responses and could be targeted for treating allergic conditions .

Case Study 1: Acetylcholinesterase Inhibition

A study performed using comparative molecular field analysis (CoMFA) highlighted that certain piperidine derivatives could effectively inhibit AChE, thereby improving cognitive functions in animal models. The structure-activity relationship (SAR) indicated that modifications on the piperidine ring significantly influenced inhibitory potency .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have assessed the cytotoxic effects of similar compounds against various cancer cell lines, including MCF-7 (breast cancer). The results indicated that specific substitutions on the benzene ring could enhance cytotoxic activity. For instance, compounds with chlorine substituents exhibited improved efficacy compared to their non-substituted counterparts .

Data Table: Biological Activity Comparison

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAChE InhibitionNot specified
N-benzylpiperidine derivativesAChE Inhibition10.0
Benzyl-piperidinesCCR3 AntagonismLow Nanomolar
Bis-chalcone derivativesCytotoxicity against MCF-720.0

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition assays?

  • Analysis :
  • Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slope.
  • Apply ANOVA with post-hoc Tukey test to compare analog potencies .

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